molecular formula C13H10BrN3O2 B5694492 N'-(2-bromobenzoyl)isonicotinohydrazide

N'-(2-bromobenzoyl)isonicotinohydrazide

Cat. No. B5694492
M. Wt: 320.14 g/mol
InChI Key: GVQXMLNVESHARD-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of “N’-(2-bromobenzoyl)isonicotinohydrazide” is not explicitly stated in the literature. However, isoniazid, a related compound, works in part by disrupting the formation of the bacteria’s cell wall which results in cell death .

Safety and Hazards

The safety and hazards of “N’-(2-bromobenzoyl)isonicotinohydrazide” are not explicitly stated in the literature. However, related compounds such as 2-Bromobenzoyl chloride are considered hazardous and can cause severe skin burns and eye damage .

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of “N’-(2-bromobenzoyl)isonicotinohydrazide” and its derivatives. For instance, the cooperative visible-light mediated and NHC-catalyzed dearomative arylation-acylation of N - (2-bromobenzoyl)indoles with aldehydes could be further optimized and applied to other reactions .

properties

IUPAC Name

N'-(2-bromobenzoyl)pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2/c14-11-4-2-1-3-10(11)13(19)17-16-12(18)9-5-7-15-8-6-9/h1-8H,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQXMLNVESHARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198052
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-(2-bromobenzoyl)pyridine-4-carbohydrazide

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